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Compound of Interest

Compound Name: Octanal

Cat. No.: B089490

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for octanal,
a medium-chain aldehyde significant in various industrial applications, including flavor,
fragrance, and chemical synthesis. The following sections detail its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized

experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the proton (*H) and carbon-13 (*3C) NMR data for octanal.

'H NMR Spectroscopic Data

The 'H NMR spectrum of octanal is characterized by a distinct aldehyde proton signal
downfield and overlapping signals for the aliphatic chain protons.

Table 1: tH NMR Chemical Shift Data for Octanal
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Chemical Shift (5) in

Assignment Solvent Frequency
ppm

-CHO 9.76 CDCls 90 MHz

-CHz2-CHO 241 CDCls 90 MHz

-CH2- 1.63 CDCls 90 MHz

-(CHz)a- 1.30 CDCls 90 MHz

-CHs 0.88 CDCls 90 MHz

Data sourced from various chemical databases.[1][2]

13C NMR Spectroscopic Data

The 3C NMR spectrum provides information on the different carbon environments within the
octanal molecule.

Table 2: 13C NMR Chemical Shift Data for Octanal

Chemical Shift (d) in

Assignment Solvent Frequency
ppm

C=0 202.3 CDCls 25.16 MHz

-CH2-CHO 43.9 CDCls 25.16 MHz
31.7,29.2,29.1, 24.2,

-(CHz2)s- CDCls 25.16 MHz
221

-CHs 14.0 CDCls 25.16 MHz

Data sourced from various chemical databases.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of octanal shows characteristic absorption bands for the aldehyde functional group
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and the alkyl chain.

Table 3: Key IR Absorption Bands for Octanal

Functional Group

Vibrational Mode

Absorption Range (cm™?)

C=0 (aldehyde) Stretch 1730 (Saturated aldehyde)
2720 and 2820 (two distinct
C-H (aldehyde) Stretch
bands)
C-H (alkane) Stretch 2850-2960

Note: The exact position of the C=0 stretch can be lowered by conjugation.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (El) mass spectrum of octanal exhibits a molecular ion

peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for Octanal

m/z Relative Intensity (%) Assignment
128 Low [M]* (Molecular lon)

) [M - Cz2H4O]* (McLafferty
84 High

Rearrangement)

57 High [CaHo]*
44 High [CHsCHOJ*
43 100 [CsH7]* (Base Peak)

The molecular ion peak for aldehydes is often weak. The McLafferty rearrangement is a

characteristic fragmentation for aldehydes with a gamma-hydrogen.
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Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy Protocol

e Sample Preparation:

Accurately weigh 5-20 mg of octanal for tH NMR or 20-50 mg for 3C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCI3) in a
clean vial.

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

Filter the solution through a pipette with a small plug of glass wool directly into a clean 5
mm NMR tube to remove any particulate matter.

The final solution height in the NMR tube should be approximately 4-5 cm.

Cap the NMR tube securely.

o Data Acquisition:

[e]

Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner
turbine.

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
optimal homogeneity.

Acquire the *H and/or 3C NMR spectra using standard instrument parameters. For *H
NMR, a sufficient number of scans are typically acquired within a few minutes. For 13C
NMR, a longer acquisition time may be necessary due to the lower natural abundance of
the 13C isotope.
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o Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the chemical shifts to the residual solvent peak (e.g., CDCIs at 7.26 ppm for *H
and 77.16 ppm for 13C).

IR Spectroscopy Protocol (Neat Liquid)

e Sample Preparation:

o Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to
avoid transferring moisture and oils.

o Place one to two drops of liquid octanal onto the center of one salt plate.

o Place the second salt plate on top and gently rotate to spread the liquid into a thin, uniform
film.

o Data Acquisition:

[¢]

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

[¢]

Acquire a background spectrum of the empty sample compartment to subtract
absorbances from atmospheric CO2 and water vapor.

o

Acquire the IR spectrum of the octanal sample.

[e]

After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone
or dichloromethane) and return them to a desiccator.

Mass Spectrometry Protocol (Electron lonization - GC-
MS)
e Sample Preparation:

o Prepare a dilute solution of octanal in a volatile organic solvent (e.g., dichloromethane or

hexane). The concentration should be appropriate for the instrument's sensitivity, typically
in the parts-per-million (ppm) range.
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o Data Acquisition:

o Inject a small volume (e.g., 1 pL) of the prepared solution into the gas chromatograph
(GC) inlet.

o The octanal is vaporized and separated from the solvent and any impurities on the GC
column.

o As octanal elutes from the GC column, it enters the ion source of the mass spectrometer.

o In the ion source, octanal molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

o The resulting positively charged ions are accelerated and separated based on their mass-
to-charge ratio (m/z) by the mass analyzer.

o The detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical sample like octanal.
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Caption: Workflow for Spectroscopic Analysis of Octanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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